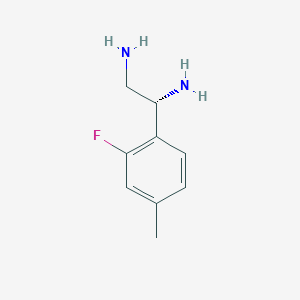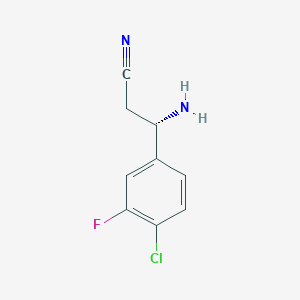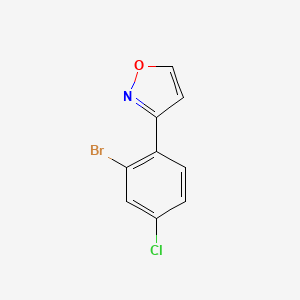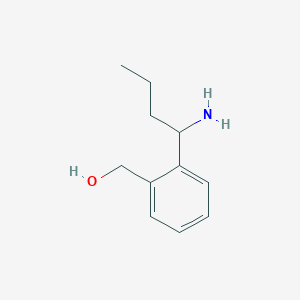
(2-(1-Aminobutyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Aminobutyl)phenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₇NO It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (2-(1-Aminobutyl)phenyl)ketone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of (2-(1-Aminobutyl)phenyl)ketone or aldehyde.
Reduction: Formation of (2-(1-Aminobutyl)phenyl)amine.
Substitution: Formation of (2-(1-Aminobutyl)phenyl)halides.
Aplicaciones Científicas De Investigación
(2-(1-Aminobutyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amine group can participate in various biochemical reactions, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(1-Aminobutyl)phenyl)ketone
- (2-(1-Aminobutyl)phenyl)amine
- (2-(1-Aminobutyl)phenyl)aldehyde
Uniqueness
(2-(1-Aminobutyl)phenyl)methanol is unique due to its combination of a hydroxyl group and an amine group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
[2-(1-aminobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3 |
Clave InChI |
SEQXHGREEQIGEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


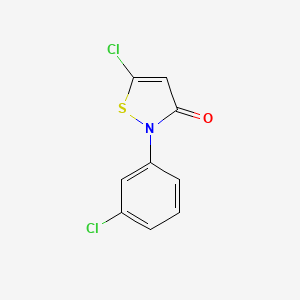
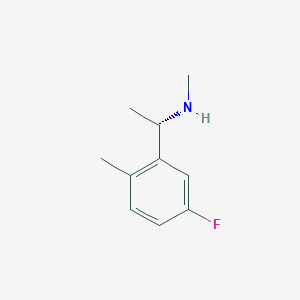

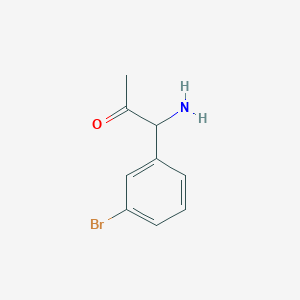
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)


